molecular formula C6H12FNO B2416711 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol CAS No. 2228663-50-9

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol

Cat. No.: B2416711
CAS No.: 2228663-50-9
M. Wt: 133.166
InChI Key: IZYBGMNGKNMNMQ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol is a fascinating chemical compound with diverse applications in scientific research. This compound exhibits unique properties that make it invaluable in areas such as drug development, organic synthesis, and catalysis. It is known for its reactivity and selectivity, making it a valuable asset for advanced research and development projects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-fluoroethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the amino or fluoroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce different amines or alcohols.

Scientific Research Applications

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chloroethyl)cyclobutan-1-ol
  • 3-Amino-3-(2-bromoethyl)cyclobutan-1-ol
  • 3-Amino-3-(2-iodoethyl)cyclobutan-1-ol

Uniqueness

Compared to similar compounds, 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol exhibits unique properties due to the presence of the fluoroethyl group. This group imparts distinct reactivity and selectivity, making the compound particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

3-amino-3-(2-fluoroethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-2-1-6(8)3-5(9)4-6/h5,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYBGMNGKNMNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CCF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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